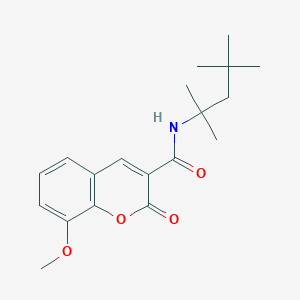
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide, also known as MOC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MOC belongs to the class of chromene derivatives, which have been shown to exhibit various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
Aplicaciones Científicas De Investigación
Crystal Structure Insights
Research on compounds structurally related to 8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide provides insights into their crystal structure and potential applications. For instance, studies on chromene derivatives have highlighted their crystalline structures, which could be significant in understanding their reactivity and interaction with biological targets. The detailed analysis of crystal structures, such as in the work of Reis et al. (2013), reveals how the anti-rotamer conformation about the C-N bond and the position of the amide O atom could affect the compound's properties and applications (Reis et al., 2013).
Fluorescence Properties
Chromene derivatives have been studied for their fluorescence properties, as demonstrated by Shi et al. (2017). Their research on benzo[c]coumarin carboxylic acids, including chromene structures, shows significant fluorescence in both solution and solid states. This characteristic suggests potential applications in optical materials and sensors, leveraging the chromene core's ability to exhibit varied photophysical behaviors (Shi et al., 2017).
Synthetic Accessibility
The synthetic accessibility of chromene derivatives, including methods to synthesize chromene carboxylic acids, is crucial for exploring their applications in pharmaceuticals and materials science. Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds. This advancement supports the potential for efficient production of chromene-based compounds with varied functionalities (Zhu et al., 2014).
Biological Interactions
Chromene derivatives are also investigated for their biological interactions, such as binding to specific receptors. Thimm et al. (2013) explored the use of a chromene compound as an agonist for the orphan G protein-coupled receptor GPR35, highlighting the therapeutic potential of these molecules in treating diseases related to this receptor's activity (Thimm et al., 2013).
Materials Science and Polymer Research
Moreover, chromene derivatives have applications in materials science, particularly in the synthesis of polymers with specific optical properties. Nechifor (2009) synthesized aromatic polyamides with coumarin chromophores, illustrating the utility of chromene structures in creating materials with desirable photoreactive and solubility characteristics (Nechifor, 2009).
Propiedades
IUPAC Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)11-19(4,5)20-16(21)13-10-12-8-7-9-14(23-6)15(12)24-17(13)22/h7-10H,11H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFOYVUKMZSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-2-oxo-N-(2,4,4-trimethylpentan-2-yl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


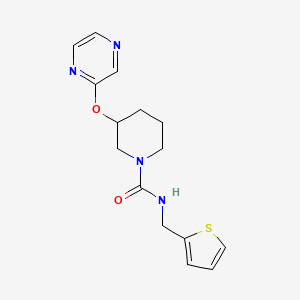
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2747105.png)
![(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2747108.png)
![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2747109.png)
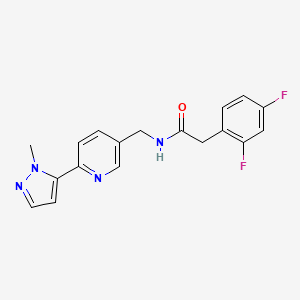

![6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-amine dihydrochloride](/img/no-structure.png)
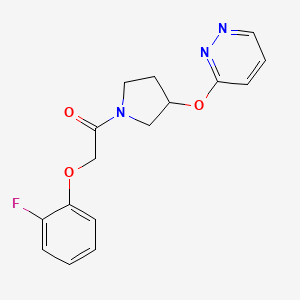
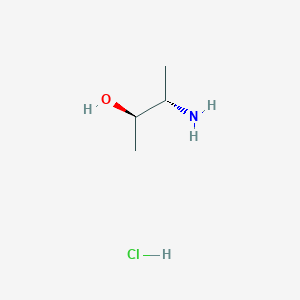
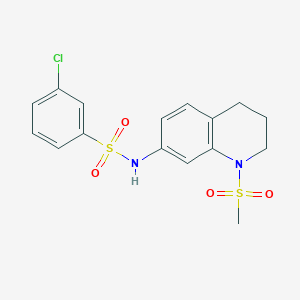


![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)